3',4'-Dimethoxyflavone

Übersicht

Beschreibung

3’,4’-Dimethoxyflavone is a naturally occurring flavonoid compound found in various plants, including the leaves of Primula veris . This compound is known for its diverse biological activities, including antioxidant, anti-cancer, anti-inflammatory, and neuroprotective effects . Its chemical structure consists of a flavone backbone with methoxy groups at the 3’ and 4’ positions.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 3’,4’-Dimethoxyflavon kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Methylierung von 3’,4’-Dihydroxyflavon unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Aceton oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen statt.

Industrielle Produktionsverfahren: Die industrielle Produktion von 3’,4’-Dimethoxyflavon erfolgt häufig durch Extraktion und Reinigung aus pflanzlichen Quellen. Die Blätter von Primula veris sind eine bemerkenswerte Quelle, aus der die Verbindung mithilfe von Techniken wie Kieselgelchromatographie und präparativer Hochleistungsflüssigkeitschromatographie (HPLC) isoliert werden kann . Die Reinheit der Verbindung wird dann mithilfe verschiedener spektroskopischer Methoden bestätigt, darunter Infrarot (IR), Ultraviolett (UV) und Kernspinresonanz (NMR)-Spektroskopie .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3’,4’-Dimethoxyflavon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können das Flavon in das entsprechende Flavanon umwandeln.

Substitution: Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole in Gegenwart von Katalysatoren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte oder substituierte Flavonderivate, die jeweils unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

3',4'-Dimethoxyflavone has demonstrated notable neuroprotective properties, particularly in protecting neurons from excitotoxicity and programmed cell death pathways such as Parthanatos.

- Mechanism of Action : The compound inhibits poly(ADP-ribose) polymerase (PARP) activity, which is crucial in the cellular response to DNA damage. By reducing PARP synthesis and accumulation, it protects cortical neurons from cell death induced by excitotoxic agents like NMDA (N-methyl-D-aspartate) .

- Case Studies : In vitro studies have shown that this compound effectively prevents the decrease in cell viability in neuronal cell lines exposed to DNA-alkylating agents . This suggests its potential use in neurodegenerative disease therapies.

Hematopoietic Stem Cell Proliferation

Research indicates that this compound can enhance the proliferation and survival of human hematopoietic stem cells (HSCs).

- Experimental Findings : A study reported that when combined with valproic acid, this compound significantly promoted the proliferation of CD34+ cells under both normoxic and hypoxic conditions. The compound acts as a competitive antagonist of the aryl hydrocarbon receptor (AhR), which plays a role in HSC regulation .

- Implications : These findings highlight its potential application in improving ex vivo expansion protocols for HSCs, which are critical for transplantation and gene therapy.

Anticancer Properties

The compound exhibits promising anticancer activities by inhibiting the growth of various cancer cell lines.

- Mechanism of Action : this compound acts as an antagonist of the AhR, thereby inhibiting the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1). This action reduces the metabolic activation of procarcinogens and DNA adduct formation, which are critical steps in cancer development .

- Research Evidence : Various studies have reported that this compound can suppress tumor growth in different cancer models, suggesting its potential as a chemopreventive agent .

Anti-inflammatory Effects

The flavonoid has also been studied for its anti-inflammatory properties.

- Biochemical Pathways : It modulates inflammatory mediators and pathways, which can be beneficial in treating inflammatory diseases. Its ability to inhibit the AhR pathway may contribute to its anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines .

Summary Table of Applications

Wirkmechanismus

3’,4’-Dimethoxyflavone exerts its effects through several molecular mechanisms:

Aryl Hydrocarbon Receptor Antagonism: The compound inhibits the aryl hydrocarbon receptor, preventing the induction of cytochrome P450 1A1 (CYP1A1) and other related enzymes.

PARP Inhibition: It reduces the synthesis and accumulation of poly (ADP-ribose) polymerase (PARP), protecting cortical neurons from cell death induced by the Parthanatos pathway.

Anti-inflammatory Pathways: The compound modulates various inflammatory pathways, reducing the expression of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

3’,4’-Dimethoxyflavon ist unter den Flavonoiden einzigartig aufgrund seiner spezifischen Methoxysubstitutionen, die ihm besondere biologische Aktivitäten verleihen. Ähnliche Verbindungen umfassen:

2’,3’-Dimethoxyflavon: Ein weiteres Methoxyflavon mit unterschiedlichen Substitutionsmustern.

5,7-Dimethoxyflavon: Bekannt für seine krebshemmenden und entzündungshemmenden Eigenschaften.

3’,4’,5’-Trimethoxyflavon: Zeigt im Vergleich zu 3’,4’-Dimethoxyflavon eine erhöhte Lipophilie und biologische Aktivität.

Biologische Aktivität

3',4'-Dimethoxyflavone (DMF) is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, antioxidant properties, and metabolic stability. This article reviews the current understanding of DMF's biological activity, supported by recent research findings and case studies.

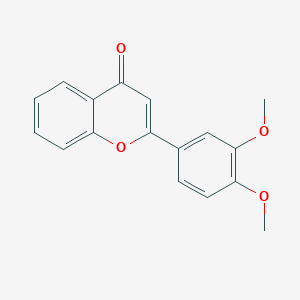

This compound has the molecular formula and is characterized by two methoxy groups at the 3' and 4' positions of the flavone structure. Its structural formula can be represented as follows:

Neuroprotective Effects

Recent studies have highlighted DMF's neuroprotective properties, particularly against neurodegenerative conditions. Research indicates that DMF can prevent cell death in neuronal cell lines, such as HeLa and SH-SY5Y cells, when exposed to neurotoxic agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and NMDA (N-methyl-D-aspartate). It has been shown to inhibit parthanatos, a form of programmed cell death associated with neurodegeneration, by reducing poly(ADP-ribose) polymerase (PARP) activity .

Antioxidant Activity

The antioxidant potential of DMF has also been investigated. A study assessed its ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that DMF exhibits significant antioxidant activity, although its IC50 value was reported to be higher than 100 μg/mL, suggesting moderate effectiveness compared to other flavonoids .

Metabolic Stability and Cytochrome P450 Interactions

The metabolism of DMF involves its transformation by cytochrome P450 enzymes. Specifically, it has been identified as a good substrate for CYP1B1, which catalyzes its O-demethylation to form 3',4'-dihydroxyflavone at a rate of 4.2 min. This metabolic pathway is crucial as it influences the bioavailability and efficacy of DMF in biological systems .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activities of DMF:

- Neuroprotection : In vitro studies demonstrated that DMF effectively protects cortical neurons from excitotoxicity induced by NMDA, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

- Antioxidant Activity : The DPPH radical scavenging assay confirmed that DMF possesses antioxidant capabilities, although further optimization may be required to enhance its efficacy .

- Metabolic Pathways : Investigations into the metabolism of DMF revealed significant interactions with CYP enzymes, suggesting that modifications in structure could enhance its pharmacokinetic profiles .

Table: Summary of Biological Activities of this compound

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHORMOOTZTQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350946 | |

| Record name | 3',4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4143-62-8 | |

| Record name | 3′,4′-Dimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-DIMETHOXYFLAVONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3',4'-Dimethoxyflavone exert its chemopreventive effects?

A1: this compound primarily acts as an antagonist of the aryl hydrocarbon receptor (AhR) [, , ]. The AhR, upon activation by ligands like the carcinogen benzo[a]pyrene (BaP), induces the expression of cytochrome P450 enzymes, CYP1A1 and CYP1B1 [, , ]. These enzymes play a crucial role in the metabolic activation of procarcinogens, including BaP, into DNA-reactive intermediates []. By inhibiting AhR activation, DMF effectively reduces the expression and activity of CYP1A1 and CYP1B1, consequently suppressing BaP-induced DNA adduct formation and exerting its chemoprotective effects [, , ].

Q2: Does this compound affect CYP1B1 at the transcriptional or post-transcriptional level?

A2: Research indicates a dual mode of action. While DMF can directly inhibit CYP1B1 enzyme activity [], it also demonstrates the ability to downregulate CYP1B1 mRNA expression, suggesting interference at the transcriptional level []. This multi-pronged approach highlights DMF's potential as a potent chemopreventive agent.

Q3: Does this compound exclusively target the AhR pathway?

A3: While AhR antagonism is a primary mechanism, studies suggest additional pathways may be involved. Research in human adrenocortical cells revealed that DMF could synergistically enhance the induction of CYP11B1 and CYP11B2 mRNA by PCB126, a known endocrine disruptor, through a mechanism independent of AhR antagonism []. These findings indicate that DMF's effects extend beyond AhR modulation and warrant further exploration.

Q4: Beyond chemoprevention, are there other potential applications of this compound?

A4: Yes, recent studies highlight DMF's potential as a neuroprotective agent []. Specifically, DMF has been identified as an inhibitor of parthanatos, a cell death pathway implicated in neurological and neurodegenerative conditions, suggesting potential therapeutic avenues for these conditions.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C17H14O4, and its molecular weight is 282.30 g/mol [].

Q6: Is there any information regarding the planarity of this compound?

A6: X-ray crystallographic studies have revealed that the this compound molecule adopts an essentially planar conformation []. The dihedral angle between the benzopyran and the aromatic ring least-squares mean planes is 6.2(5)°, indicating minimal deviation from planarity. This structural feature might influence its interactions with biological targets.

Q7: How does the presence of methoxy groups in this compound affect its activity compared to hydroxylated flavonoids?

A7: The presence of methoxy groups significantly influences this compound's metabolic stability and bioavailability [, ]. Compared to hydroxylated counterparts like chrysin and apigenin, methoxy groups render DMF less susceptible to rapid hepatic metabolism, potentially leading to a longer half-life and increased in vivo efficacy [, ]. This enhanced stability is attributed to the reduced propensity for conjugation reactions like glucuronidation and sulfation, which are common metabolic pathways for hydroxylated flavonoids [].

Q8: Does the position of the methoxy groups on the flavone skeleton influence biological activity?

A8: Research suggests that the specific positioning of methoxy groups is critical for dictating biological activity. Studies investigating the impact of various methoxylated flavones on neural stem cell (NSC) differentiation revealed distinct structure-activity relationships []. Specifically, the presence of a 3'-methoxy group and the absence of bulky substituents at the C2' and C4' positions were essential for promoting astrocytogenesis []. In contrast, a 4'-methoxy group was crucial for inducing neuronal differentiation []. These findings underscore the importance of subtle structural modifications in modulating the biological activity of methoxylated flavones.

Q9: Are there any studies exploring the impact of different substituents at the C-5 position on the activity of this compound?

A9: Yes, research has investigated the effects of introducing a hydroxy or fluoro substituent at the C-5 position of the this compound scaffold on its ability to reverse BCRP/ABCG2-mediated anticancer drug resistance []. Intriguingly, the 5-hydroxy derivative exhibited a more potent reversal effect compared to the parent compound and the 5-fluoro derivative []. These findings suggest that modifications at the C-5 position can significantly impact the biological activity of DMF and warrant further investigation to elucidate the structure-activity relationships.

Q10: What evidence exists for the anti-proliferative activity of this compound?

A10: Studies utilizing human leukemia K562 cells and breast cancer MCF-7 cells demonstrated that DMF exhibits anti-proliferative activity against these cancer cell lines []. Notably, the anti-proliferative activity of DMF was superior to that of chrysin, a standard flavone, suggesting its potential as an anticancer agent []. Further investigation is necessary to elucidate the underlying mechanisms and evaluate its efficacy in vivo.

Q11: Has the antifungal activity of this compound been explored?

A11: While not as extensively studied as its other biological activities, DMF, along with other compounds isolated from Spigelia anthelmia, displayed anthelmintic activity against Haemonchus contortus, a parasitic nematode []. This finding suggests that DMF may possess a broader spectrum of biological activities, including potential antifungal properties, warranting further exploration.

Q12: How does the stability of this compound compare to other flavonoids, particularly those with hydroxyl groups?

A12: this compound exhibits superior metabolic stability compared to hydroxylated flavonoids like quercetin and curcumin []. This enhanced stability is attributed to the presence of methoxy groups, which are less prone to rapid metabolism via conjugation reactions commonly observed with hydroxylated flavonoids [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.